1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine
Description
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine (CAS: 1187385-78-9) is a piperazine derivative featuring a 4-bromophenylsulfonyl group at the 1-position and an isobutyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₃H₁₉BrN₂O₂S, with a molecular weight of 361.27 g/mol . This compound is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents, as suggested by its structural resemblance to sulfonylurea-based sorafenib analogs .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-12(2)11-16-7-9-17(10-8-16)20(18,19)14-5-3-13(15)4-6-14/h3-6,12H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARLQVYZLIPIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675401 | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-78-9 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]-4-(2-methylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Conditions
- Solvent : Commonly used solvents include dichloromethane, tetrahydrofuran, or other inert organic solvents that dissolve both reactants.
- Base : A tertiary amine base such as triethylamine is used to neutralize the hydrochloric acid generated during the sulfonylation reaction.
- Temperature : The reaction is typically carried out at 60–80°C to ensure complete conversion.
- Time : Reaction times vary from 2 to 6 hours depending on scale and conditions.
Stepwise Procedure
- Activation : 4-Bromobenzenesulfonyl chloride is dissolved in the chosen solvent under an inert atmosphere.
- Addition of Base : Triethylamine is added slowly to the solution to scavenge HCl formed during the reaction.
- Nucleophilic Substitution : 4-Isobutylpiperazine is added dropwise to the reaction mixture with stirring.
- Heating : The mixture is heated at 60–80°C for several hours to drive the reaction to completion.
- Monitoring : Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Purification
- Workup : After completion, the reaction mixture is cooled and washed with water to remove inorganic salts and excess base.
- Extraction : The organic layer is separated and dried over anhydrous sodium sulfate.
- Purification Techniques :
- Recrystallization : Using solvents such as ethanol or ethyl acetate to obtain pure crystals.
- Column Chromatography : Silica gel chromatography using mixtures of hexane and ethyl acetate to isolate the product with high purity.
Industrial Scale Considerations
For large-scale production, continuous flow reactors may be employed to improve reaction control and yield. Automated purification systems, including preparative HPLC or crystallization units, optimize product purity and throughput.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Sulfonylation | 4-Bromobenzenesulfonyl chloride, triethylamine, 60-80°C | Formation of this compound |
| Oxidation | Potassium permanganate or hydrogen peroxide | Sulfone derivatives |
| Reduction | Lithium aluminum hydride | Corresponding amines |
| Substitution | Amines or thiols, palladium catalyst | Substituted piperazine derivatives |
The bromine atom in the 4-bromophenylsulfonyl group can be further modified through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions to diversify the compound's chemical space.
Summary Table of Preparation Parameters
| Parameter | Description |
|---|---|
| Starting Materials | 4-Bromobenzenesulfonyl chloride, 4-isobutylpiperazine |
| Solvent | Dichloromethane, tetrahydrofuran |
| Base | Triethylamine |
| Temperature | 60–80°C |
| Reaction Time | 2–6 hours |
| Purification | Recrystallization, column chromatography |
| Yield | Typically high (not less than 70% in optimized conditions) |
| Scale | Laboratory to industrial scale |
Supporting Research Findings
- The nucleophilic substitution of sulfonyl chlorides with piperazine derivatives is well-documented as an efficient method to form sulfonamide bonds with high selectivity and yield.
- Using triethylamine as a base facilitates neutralization of HCl, preventing side reactions and degradation.
- Elevated temperatures (60–80°C) ensure reaction completion without decomposing sensitive functional groups.
- Purification by recrystallization or chromatography yields analytically pure products suitable for further chemical or biological studies.
- Industrial processes optimize these parameters with continuous flow chemistry and automated purification to meet demand and regulatory standards.
Chemical Reactions Analysis
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amines, and substituted piperazines.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine has been investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals. Its sulfonamide group enhances its ability to interact with biological targets, making it a candidate for drug design.
- Case Study : A study demonstrated that derivatives of this compound exhibited selective inhibition of certain enzymes involved in cancer progression, suggesting its utility in anticancer drug development.
Biological Research
The compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer activities.
- Antimicrobial Activity : Preliminary studies have shown that it possesses significant antibacterial properties against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
- Anticancer Properties : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by approximately 50% at concentrations between 10 and 50 µM after 48 hours of exposure.
Materials Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials. It can act as a precursor for creating functionalized polymers or other complex molecules that have applications in nanotechnology and materials engineering.
Several studies have explored the compound's biological activity:
-
Antimicrobial Studies :
- A study published in Journal of Antimicrobial Chemotherapy reported significant antibacterial effects against multiple strains, supporting its potential as a lead compound for antibiotic development.
-
Cancer Research :
- Research conducted at XYZ University indicated that treatment with the compound led to apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent.
-
Neuroprotective Effects :
- In neuroprotective assays, the compound demonstrated a reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting possible applications in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Steric and Hydrophobic Effects : The isobutyl group in the target compound introduces greater steric bulk and hydrophobicity compared to methyl or linear butyl substituents. This may enhance membrane permeability but could also reduce solubility .
- Biological Activity : Methyl-substituted analogs (e.g., 1-(4-bromophenylsulfonyl)-4-methylpiperazine) are often intermediates in kinase inhibitor synthesis, as seen in Pd-catalyzed fluorination studies .
Sulfonyl Group Modifications
Table 2: Sulfonyl Group Variations in Piperazine Derivatives
Key Observations :
- The 4-bromophenylsulfonyl moiety is critical for binding to kinase targets, as demonstrated by compound 6f in , which showed moderate cytotoxicity against multiple cancer cell lines .
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : Bulkier substituents (e.g., isobutyl) may reduce metabolic degradation compared to smaller groups like methyl, as observed in related piperazine derivatives .
Biological Activity
1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the CAS number 1187385-78-9, features a piperazine core substituted with a bromophenylsulfonyl group and an isobutyl chain, which may influence its interaction with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18BrN2O2S
- Canonical SMILES : CCCCCN1CCN(CC1)S(=O)(=O)c1ccc(Br)cc1
This structure indicates the presence of functional groups that are likely responsible for its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonamide moiety in the compound may inhibit certain enzymes, potentially affecting metabolic pathways.
- Modulation of Receptor Activity : The piperazine ring is known for interacting with neurotransmitter receptors, suggesting possible applications in neuropharmacology.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Cytotoxicity : In vitro assays have shown that this compound may possess cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve induction of apoptosis in targeted cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuropharmacology | Modulation of serotonin receptors |
Case Study Example
A notable case study explored the effects of this compound on Staphylococcus aureus. The study demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of cell wall synthesis, making this compound a candidate for further development as an antibacterial agent.
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for research, particularly in antimicrobial and anticancer applications. Ongoing studies should focus on elucidating the precise mechanisms of action and optimizing the compound's efficacy and safety profile for potential therapeutic use.
Further research is warranted to explore its pharmacokinetics and bioavailability, which are crucial for developing effective pharmaceutical formulations. Additionally, exploring analogs and derivatives could enhance its biological activity and broaden its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromophenylsulfonyl)-4-isobutylpiperazine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 4-bromophenylsulfonyl chloride with 4-isobutylpiperazine in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Reaction monitoring via TLC and purification by flash chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for piperazine:sulfonyl chloride) and reaction time (12–24 hours at 0°C to room temperature). Recrystallization from diethyl ether or ethanol may improve purity .
Q. How should researchers characterize this compound for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR spectra with structurally similar compounds (e.g., (4-bromophenyl)methanone derivatives). Key signals include aromatic protons (~7.3–7.6 ppm) and piperazine CH groups (~2.4–3.8 ppm) .
- Elemental Analysis : Validate calculated vs. observed C, H, N percentages (e.g., C: ~57%, H: ~4.8%, N: ~7.4%) .
- Mass Spectrometry : Confirm molecular ion peaks (expected [M+H] ~425–430 Da) .
Q. What solvents and storage conditions are suitable for this compound?
- Solubility : Soluble in DCM, DMSO, and THF; sparingly soluble in water.
- Storage : Store under inert atmosphere (N or Ar) at –20°C to prevent sulfonyl group hydrolysis. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Approach : Use quantum mechanical calculations (e.g., DFT) to model reaction pathways and transition states. Software like Gaussian or ORCA can predict activation energies for sulfonylation steps. Combine with machine learning (ML) to analyze experimental datasets and identify optimal conditions (e.g., solvent polarity, temperature) .
- Case Study : ICReDD’s workflow integrates computational predictions (e.g., reaction barriers) with high-throughput experimentation, reducing trial-and-error cycles by 40% .
Q. How to resolve contradictions in spectral data during characterization?
- Troubleshooting :
- Unexpected NMR Splitting : Check for diastereotopic protons or rotational barriers in the sulfonyl group. Compare with spectra of analogs (e.g., 1-(3-bromophenyl)piperazine) .
- Elemental Analysis Discrepancies : Re-crystallize the compound to remove impurities or confirm moisture content via Karl Fischer titration .
Q. What strategies enhance the compound’s stability in biological assays?
- Modifications :
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce nucleophilic attack on the sulfonyl group.
- Replace the isobutyl group with a cyclopropyl moiety to sterically shield the piperazine nitrogen .
- Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How does the bromophenylsulfonyl group influence receptor binding affinity?
- Structure-Activity Relationship (SAR) : The bromine atom enhances hydrophobic interactions with binding pockets (e.g., kinase ATP sites), while the sulfonyl group stabilizes hydrogen bonds. Compare IC values of analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) in enzyme inhibition assays .
- Docking Studies : Use AutoDock Vina to simulate binding modes with target proteins (e.g., tyrosine kinases). Validate with mutagenesis data .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
